6-(4-Ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted purine and introduce the ethylphenyl and phenylethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the imidazo[1,2-g]purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated compounds.
Scientific Research Applications
8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Researchers can use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(4-ethylphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-(4-chlorophenyl)-8-(4-ethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
What sets 8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione apart from similar compounds is its specific substitution pattern and the presence of both ethylphenyl and phenylethyl groups. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-3-17-9-11-19(12-10-17)27-15-16-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)14-13-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
CHRXCZZDMDWWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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